2-Chloro-4-(trifluoromethyl)quinoline
Overview
Description
2-Chloro-4-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H5ClF3N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both chlorine and trifluoromethyl groups in its structure enhances its chemical reactivity and potential for various applications.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation .
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways .
Result of Action
Quinoline derivatives are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)quinoline . These factors can include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with trifluoroacetic acid and phosphorus oxychloride, followed by cyclization to form the quinoline ring . Another approach involves the use of 2-chloro-3-formylquinoline as an intermediate, which is then subjected to trifluoromethylation reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline derivatives with different functional groups, and more complex heterocyclic compounds .
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Comparison: Compared to similar compounds, 2-Chloro-4-(trifluoromethyl)quinoline exhibits unique reactivity due to the presence of both chlorine and trifluoromethyl groups. This combination allows for a broader range of chemical modifications and applications. Its quinoline backbone also provides additional sites for functionalization, making it more versatile in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDXRWXUIYHEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382350 | |
Record name | 2-chloro-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-29-3 | |
Record name | 2-chloro-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2806-29-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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